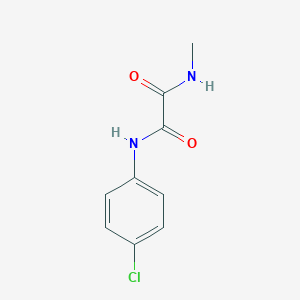![molecular formula C20H13IN2O2 B400503 N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B400503.png)
N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-iodobenzamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-iodobenzamide typically involves the reaction of 2-aminophenol with various reagents to form the benzoxazole core. One common method involves the cyclization of 2-aminophenol with aldehydes, ketones, or acids under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . The iodination of the benzamide moiety can be achieved using iodine or iodinating agents under suitable conditions.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deiodinated or hydrogenated products. Substitution reactions can result in various functionalized benzoxazole derivatives.
科学的研究の応用
N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-iodobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-iodobenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole core can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(3-Benzooxazol-2-yl-phenyl)-isobutyramide: Similar structure but with an isobutyramide group instead of an iodo-benzamide group.
2-Amino benzoxazole: A simpler benzoxazole derivative used as a precursor in the synthesis of more complex compounds.
Uniqueness
N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding and other interactions that are not possible with other similar compounds.
特性
分子式 |
C20H13IN2O2 |
|---|---|
分子量 |
440.2g/mol |
IUPAC名 |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide |
InChI |
InChI=1S/C20H13IN2O2/c21-15-7-3-5-13(11-15)19(24)22-16-8-4-6-14(12-16)20-23-17-9-1-2-10-18(17)25-20/h1-12H,(H,22,24) |
InChIキー |
GDCVTBJSAYVXFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)I |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B400421.png)
![2-(2-methylanilino)-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B400424.png)
![2-(4-bromoanilino)-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B400425.png)
![1-({[4-(1,3-Benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-2-naphthol](/img/structure/B400426.png)
![2-(3-methylanilino)-5-[(2-nitrophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B400427.png)
![2-(3-methylanilino)-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B400428.png)


![N-(3-hydroxypropyl)-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B400433.png)
![4-BROMO-5-METHYL-3-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B400435.png)

![N'-(1,3-diphenyl-2-propenylidene)[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B400438.png)

![N'-[1-(2-furyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B400443.png)
